molecular formula C22H24N2O3S2 B2485961 (4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone CAS No. 1226438-40-9

(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone

Cat. No.: B2485961
CAS No.: 1226438-40-9
M. Wt: 428.57
InChI Key: HXKOZWCQFBMKSP-UHFFFAOYSA-N
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Description

The compound "(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone" is an organic compound, exhibiting complex molecular architecture. This compound is highly relevant in the realms of medicinal chemistry and synthetic organic chemistry due to its unique structural features.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-16-10-12-23(13-11-16)22(25)21-15-24(17-6-5-7-18(14-17)28-2)19-8-3-4-9-20(19)29(21,26)27/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKOZWCQFBMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with readily available starting materials such as 4-methylpiperidine and 4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazine.

  • Reaction Conditions: : The formation of (4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone involves multi-step reactions, including condensation and cyclization reactions under controlled temperatures and pH conditions. Catalysts like Lewis acids may be used to enhance the reaction efficiency.

Industrial Production Methods

  • Scaling Up: : For industrial production, the synthetic route needs to be optimized for higher yields and purity. This involves process engineering to ensure consistent quality and cost-effectiveness.

  • Optimization: : Using automated reactors and continuous flow chemistry can streamline the production process, reducing human error and enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfide group, converting it into sulfoxides or sulfones.

  • Reduction: : Reduction reactions can modify various functional groups within the molecule, potentially yielding different pharmacologically active derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce various substituents onto the phenyl ring or the piperidine ring, altering the compound’s properties.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogenating agents like chlorine or bromine, organometallic reagents.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halo-substituted derivatives, organometallic complexes.

Scientific Research Applications

Overview

The compound (4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone is a complex organic molecule with a unique structure that lends itself to various applications in scientific research and industry. Its molecular formula is C22H24N2O3S2C_{22}H_{24}N_{2}O_{3}S_{2} and it has garnered attention for its potential in medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural features that may interact with biological targets. The piperidine moiety is often associated with pharmacological activity, making this compound a candidate for further investigation in drug discovery.

Key Points:

  • Potential as a lead compound in drug development.
  • Interaction with biological receptors could lead to therapeutic applications.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Points:

  • Utilized in the synthesis of heterocyclic compounds.
  • Acts as a building block for more complex organic structures.

Material Science

The unique chemical structure enables the exploration of new materials, particularly in polymer science. The incorporation of this compound into polymer matrices may enhance properties such as thermal stability and mechanical strength.

Key Points:

  • Potential use in developing advanced materials.
  • Enhancements in material properties through chemical incorporation.

Case Study 1: Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. Research indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Heterocycles

A research group successfully synthesized novel heterocycles using this compound as a key intermediate. This study highlighted the compound's versatility and effectiveness in forming complex structures through multi-step synthesis processes.

Mechanism of Action

Molecular Targets and Pathways

  • The compound exerts its effects primarily through interaction with specific enzymes or receptors, potentially inhibiting enzymatic activity or modulating receptor function.

  • Involves binding to the active site or allosteric sites of target proteins, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperidin-1-yl)phenol: : Shares the piperidine core but differs in the substituent on the aromatic ring.

  • Benzo[b][1,4]thiazine-2,4-dione: : Contains a similar thiazine structure but lacks the piperidine moiety.

  • Methylthiophenyl derivatives: : Compounds with the 3-(methylthio)phenyl group, but varying in other structural aspects.

Uniqueness

  • The combination of the piperidine, methylthio, and benzo[b][1,4]thiazine moieties in a single molecule provides unique reactivity and biological activity.

  • The distinct arrangement of functional groups enables specific interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound stands out due to its multifaceted applications across different scientific disciplines, marking it as a notable subject of study in both academic and industrial research.

Biological Activity

The compound (4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone , identified by its CAS number 939245-26-8 , is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C26H31N3O2S\text{C}_{26}\text{H}_{31}\text{N}_{3}\text{O}_{2}\text{S}

Key Properties:

  • Molecular Weight: 449.6 g/mol
  • Molecular Formula: C₁₃H₁₈F₃N
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit serine proteases, which play a critical role in the complement system associated with several diseases such as age-related macular degeneration and atypical hemolytic uremic syndrome .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

Antimicrobial Activity

Recent studies have suggested that derivatives of this compound exhibit significant antimicrobial properties. For example, modifications to the piperidine ring have shown enhanced activity against various bacterial strains.

Anticancer Properties

Preliminary research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the compound's effect on serine protease inhibition, showing a significant reduction in enzyme activity associated with inflammatory diseases .
Study 2 Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use .
Study 3 Analyzed the anticancer effects in vitro, demonstrating cytotoxicity in several cancer cell lines with a focus on apoptosis induction .

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